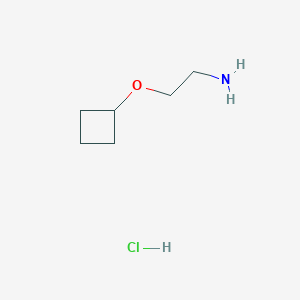

(2-Aminoethoxy)cyclobutane hydrochloride

Overview

Description

“(2-Aminoethoxy)cyclobutane hydrochloride” is a chemical compound with the CAS Number: 1949816-30-1 . It is used in various chemical reactions and can be found in different products .

Synthesis Analysis

The synthesis of cyclobutanes, such as “(2-Aminoethoxy)cyclobutane hydrochloride”, often involves [2+2] photocycloaddition reactions . These reactions are among the most important and frequently used photochemical reactions . They involve two olefins, one of which is required to be excited by ultraviolet (UV) or visible light .Molecular Structure Analysis

The molecular formula of “(2-Aminoethoxy)cyclobutane” is C6H13NO . It has a molecular weight of 115.17 g/mol . The InChIKey of the compound is XOUFUYNNQPAWFG-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

The physical and chemical properties of “(2-Aminoethoxy)cyclobutane” include a molecular weight of 115.17 g/mol, a Hydrogen Bond Donor Count of 1, a Hydrogen Bond Acceptor Count of 2, and a Rotatable Bond Count of 3 . Its Exact Mass and Monoisotopic Mass are both 115.099714038 g/mol . The Topological Polar Surface Area is 35.2 Ų .Scientific Research Applications

Synthesis of Cyclobutane-Containing Natural Products

Cyclobutanes are widely distributed in a variety of natural products with diverse pharmaceutical activities. The (2-Aminoethoxy)cyclobutane hydrochloride can be utilized in [2+2] cycloaddition reactions, which is a primary method for synthesizing cyclobutane-containing compounds . These compounds often exhibit antibacterial, antiviral, and immunosuppressant properties.

Development of Anti-Viral Medications

The structural motif of cyclobutane is prevalent in drugs like boceprevir, which is used in the treatment of hepatitis C. The aminoethoxy side chain in (2-Aminoethoxy)cyclobutane hydrochloride could potentially be exploited to enhance the interaction with viral enzymes, leading to the development of new antiviral agents .

Immunomodulatory Drugs

Cyclobutane structures are found in immunosuppressant drugs. The unique structure of (2-Aminoethoxy)cyclobutane hydrochloride may be beneficial in designing new molecules that can modulate the immune system, particularly in autoimmune diseases .

Modulation of JAK1 Receptor Activity

In the realm of autoimmune disease treatment, the cyclobutane motif has been incorporated into drugs targeting the JAK1/JAK3 receptors. A notable example is abrocitinib, which replaced a piperidine structure with a cyclobutane structure to increase selectivity towards the JAK1 receptor . The (2-Aminoethoxy)cyclobutane hydrochloride could serve as a building block for similar modifications.

Structural Diversity in Medicinal Chemistry

The incorporation of cyclobutane structures into pharmaceuticals can enhance clinical efficacy and improve ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. The (2-Aminoethoxy)cyclobutane hydrochloride offers a versatile scaffold for the design and modulation of drug structures .

Biomimetic Synthesis of Natural Products

The cyclobutane ring system is a challenge for synthetic chemists due to its unique geometry and strain. (2-Aminoethoxy)cyclobutane hydrochloride can be used in biomimetic syntheses to replicate the natural formation of cyclobutane-containing compounds, providing insights into phytochemistry and the total synthesis of complex molecules .

properties

IUPAC Name |

2-cyclobutyloxyethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO.ClH/c7-4-5-8-6-2-1-3-6;/h6H,1-5,7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOIPKCDASCMRMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)OCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Aminoethoxy)cyclobutane hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Chloro-3-{[2-(trifluoromethyl)phenyl]methyl}-1,2,4-thiadiazole](/img/structure/B1383002.png)

![[4-(Prop-1-yn-1-ylsulfanyl)phenyl]methanol](/img/structure/B1383008.png)

![6-(Bromomethyl)-5-oxaspiro[2.5]octan-4-one](/img/structure/B1383010.png)

amine hydrochloride](/img/structure/B1383018.png)

![Ethyl 2-chloro-2-[2-(2,4-difluorophenyl)hydrazin-1-ylidene]acetate](/img/structure/B1383020.png)